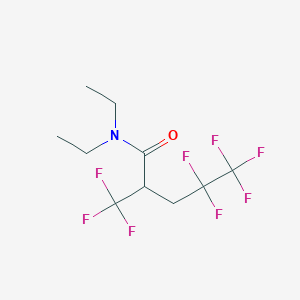
N,N-Diethyl-4,4,5,5,5-pentafluoro-2-(trifluoromethyl)pentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diethyl-4,4,5,5,5-pentafluoro-2-(trifluoromethyl)pentanamide: is a fluorinated organic compound. Fluorinated compounds are known for their unique properties, such as high thermal stability, chemical resistance, and low surface energy. These properties make them valuable in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-4,4,5,5,5-pentafluoro-2-(trifluoromethyl)pentanamide typically involves the reaction of a fluorinated precursor with diethylamine. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction. The reaction is usually carried out under an inert atmosphere to prevent any unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of human error.
Analyse Des Réactions Chimiques
Types of Reactions: N,N-Diethyl-4,4,5,5,5-pentafluoro-2-(trifluoromethyl)pentanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group into an amine or other reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Compounds with different functional groups replacing the fluorine atoms.
Applications De Recherche Scientifique
Chemistry: N,N-Diethyl-4,4,5,5,5-pentafluoro-2-(trifluoromethyl)pentanamide is used as a building block in the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials with enhanced chemical resistance and thermal stability.
Biology: In biological research, this compound can be used as a probe to study the interactions of fluorinated molecules with biological systems. Its fluorinated nature allows for easy detection using techniques such as nuclear magnetic resonance (NMR) spectroscopy.
Medicine: Fluorinated compounds are often used in medicinal chemistry to improve the pharmacokinetic properties of drugs. This compound may be explored for its potential use in drug development, particularly in enhancing the stability and bioavailability of therapeutic agents.
Industry: In industrial applications, this compound can be used as a surfactant or coating agent due to its low surface energy and chemical resistance. It is also valuable in the production of specialty polymers and materials with unique properties.
Mécanisme D'action
The mechanism of action of N,N-Diethyl-4,4,5,5,5-pentafluoro-2-(trifluoromethyl)pentanamide involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong interactions with proteins and other biomolecules, affecting their structure and function. These interactions can lead to changes in cellular pathways and biological processes, making the compound useful in various research applications.
Comparaison Avec Des Composés Similaires
4,4,5,5,5-Pentafluoro-1-pentanol: This compound is similar in structure but lacks the diethylamide group.
2,3,4,5,6-Pentafluorobenzamide: Another fluorinated amide, but with a benzene ring instead of the pentanamide structure.
Uniqueness: N,N-Diethyl-4,4,5,5,5-pentafluoro-2-(trifluoromethyl)pentanamide is unique due to its combination of fluorinated groups and the diethylamide moiety. This combination imparts distinct properties, such as enhanced chemical stability and specific interactions with biological molecules, making it valuable in both research and industrial applications.
Propriétés
Numéro CAS |
90278-12-9 |
|---|---|
Formule moléculaire |
C10H13F8NO |
Poids moléculaire |
315.20 g/mol |
Nom IUPAC |
N,N-diethyl-4,4,5,5,5-pentafluoro-2-(trifluoromethyl)pentanamide |
InChI |
InChI=1S/C10H13F8NO/c1-3-19(4-2)7(20)6(9(13,14)15)5-8(11,12)10(16,17)18/h6H,3-5H2,1-2H3 |
Clé InChI |
POSSDYMGQOICJB-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=O)C(CC(C(F)(F)F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


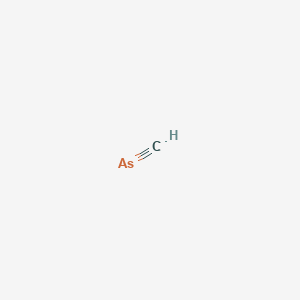
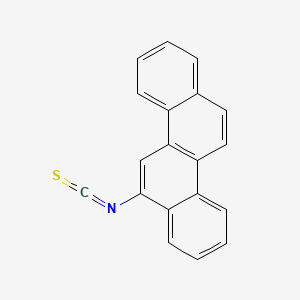
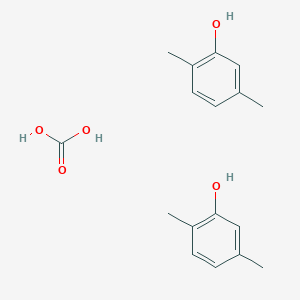
![1-{3-[(Propan-2-yl)sulfanyl]propoxy}-3-(trifluoromethyl)benzene](/img/structure/B14366394.png)
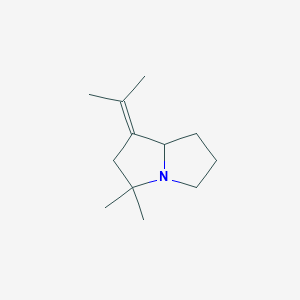

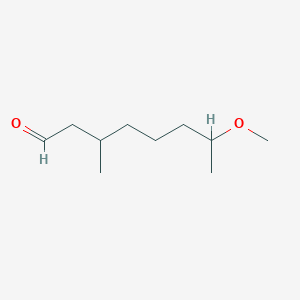
![2-{[(3-Phenylprop-2-yn-1-yl)oxy]methoxy}ethan-1-ol](/img/structure/B14366414.png)
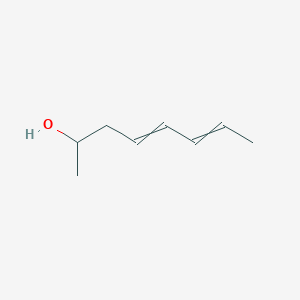
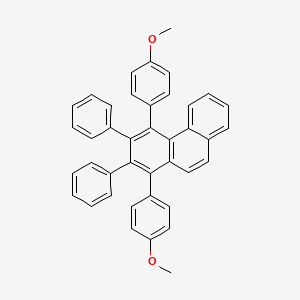
![2,2-Dimethyl-3-[3-(4-methylphenyl)but-3-en-1-yl]oxirane](/img/structure/B14366426.png)
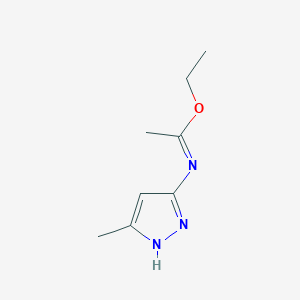

![Piperidine, 1-[[(diphenylmethyl)sulfinyl]acetyl]-](/img/structure/B14366442.png)
